molecular formula C16H23N3O3S2 B2725395 N-(2-methoxyethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260942-53-7

N-(2-methoxyethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2725395
CAS No.: 1260942-53-7
M. Wt: 369.5
InChI Key: CISYJEWXIWQKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thienopyrimidine derivative featuring a sulfanyl acetamide side chain. The core structure comprises a fused thiophene-pyrimidine ring system, with a 3-methylbutyl substituent at position 3 and a 4-oxo group. Such compounds are of interest in medicinal chemistry due to their structural resemblance to kinase inhibitors and anti-inflammatory agents .

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S2/c1-11(2)4-7-19-15(21)14-12(5-9-23-14)18-16(19)24-10-13(20)17-6-8-22-3/h5,9,11H,4,6-8,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISYJEWXIWQKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that compounds similar to this compound may interact with various biological targets. Notably, studies have highlighted its potential as an inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), a key enzyme involved in multiple signaling pathways related to cancer and neurodegenerative diseases.

GSK-3β Inhibition

In a study focused on GSK-3β inhibitors, compounds structurally related to this acetamide demonstrated significant inhibitory activity. The IC50 value for one such compound was reported at 1.6 μM, indicating potent inhibition capabilities in cell-based assays involving neuroblastoma cells . This suggests that this compound could have similar effects.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Effect Reference
GSK-3β InhibitionIC50 = 1.6 μM
Anticancer PotentialInduces apoptosis
Neuroprotective EffectsIncreases Ser9 phosphorylation in N2a cells

Case Studies

  • Neuroblastoma Cell Line Study : A study investigated the effects of a structurally similar compound on neuroblastoma cells. Treatment with the compound led to increased levels of phosphorylated GSK-3β Ser9, indicating effective inhibition of GSK-3β activity and suggesting potential neuroprotective properties .
  • Cancer Therapeutics : Another research effort explored the anticancer potential of thieno[3,2-d]pyrimidine derivatives. The findings indicated that these compounds could induce apoptosis in various cancer cell lines through mechanisms involving GSK-3β modulation and other signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and synthetic differences between the target compound and its closest analogs:

Compound Core Structure Substituents Molecular Weight Key Synthetic Steps
Target Compound : N-(2-Methoxyethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidine - 3-(3-Methylbutyl)
- 2-Methoxyethyl acetamide
~420.5 g/mol (est.) Likely involves coupling of thiolated pyrimidine with chloroacetamide derivatives .
Analog 1 : 2-(3-Ethyl-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-yl)Sulfanyl-N-(3-Methoxyphenyl)Acetamide Thieno[2,3-d]pyrimidine - 3-Ethyl, 5,6-Dimethyl
- 3-Methoxyphenyl acetamide
444.5 g/mol Acetamide formation via nucleophilic substitution with K₂CO₃ in acetone .
Analog 2 : N-(2-Ethylphenyl)-2-{[3-(4-Methoxyphenyl)-4-Oxo-Hexahydrobenzothieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}Acetamide Hexahydrobenzothieno[2,3-d]pyrimidine - 3-(4-Methoxyphenyl)
- 2-Ethylphenyl acetamide
~535.6 g/mol Similar sulfanyl-acetamide coupling under basic conditions .
Analog 3 : N-Phenyl-2-(Tetrahydrobenzothieno[3,2-e]Triazolo[4,3-c]Pyrimidin-3-ylsulfanyl)Acetamide Benzothieno-triazolopyrimidine - Phenyl acetamide
- Triazolo fusion
~450.5 g/mol Reaction of thiolated heterocycle with chloroacetanilide derivatives .

Structural Analysis

  • Core Heterocycles: The target compound’s thieno[3,2-d]pyrimidine core differs from Analog 1’s thieno[2,3-d]pyrimidine and Analog 2’s hexahydrobenzothieno[2,3-d]pyrimidine.
  • Substituents :
    • The 3-methylbutyl group in the target compound may increase lipophilicity compared to Analog 1’s ethyl/dimethyl groups, enhancing membrane permeability.
    • The 2-methoxyethyl acetamide substituent offers improved solubility over Analog 2’s ethylphenyl group .
  • Molecular Weight : The target compound (~420.5 g/mol) is smaller than Analog 2 (~535.6 g/mol), suggesting better bioavailability under Lipinski’s rules .

Pharmacological Implications

  • Analog 1: Thieno[2,3-d]pyrimidines are explored as kinase inhibitors due to ATP-binding site mimicry .
  • Analog 3: Benzothieno-triazolopyrimidines exhibit anti-inflammatory and antimicrobial activity in preclinical studies .
  • Solubility : The 2-methoxyethyl group in the target compound may enhance aqueous solubility compared to phenyl-substituted analogs, critical for oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.